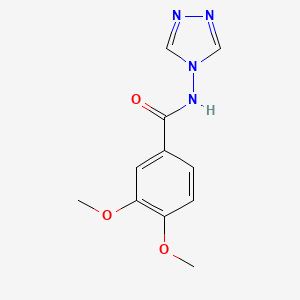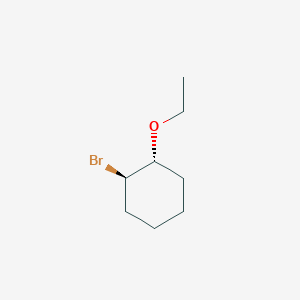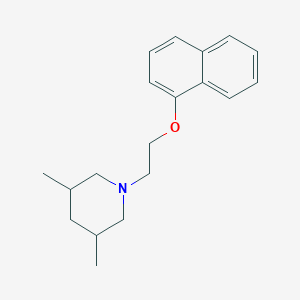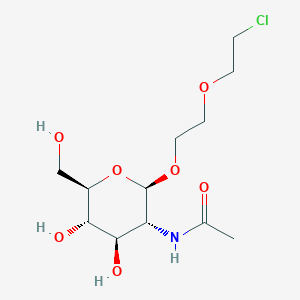
2-(2-chloroethoxy)ethyl 2-(acetylamino)-2-deoxy-beta-D-glucopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-chloroethoxy)ethyl 2-(acetylamino)-2-deoxy-beta-D-glucopyranoside is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a glucopyranoside backbone with chloroethoxy and acetylamino substituents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloroethoxy)ethyl 2-(acetylamino)-2-deoxy-beta-D-glucopyranoside typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloroethanol with ethylene oxide to produce 2-(2-chloroethoxy)ethanol . This intermediate is then reacted with 2-deoxy-2-acetamido-D-glucose under specific conditions to form the final product. The reaction conditions often include the use of solvents like water or organic solvents, and catalysts such as acids or bases to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as crystallization or chromatography to isolate the desired product from by-products and impurities .
化学反应分析
Types of Reactions
2-(2-chloroethoxy)ethyl 2-(acetylamino)-2-deoxy-beta-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like nitric acid to form corresponding acids.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The chloroethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for oxidation, sodium borohydride for reduction, and sodium alkoxides for substitution reactions . The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to optimize the reaction .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation of the compound can yield carboxylic acids, while substitution reactions can produce derivatives with different functional groups .
科学研究应用
2-(2-chloroethoxy)ethyl 2-(acetylamino)-2-deoxy-beta-D-glucopyranoside has numerous applications in scientific research:
作用机制
The mechanism of action of 2-(2-chloroethoxy)ethyl 2-(acetylamino)-2-deoxy-beta-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The acetylamino group can participate in hydrogen bonding and other interactions with biological molecules, while the glucopyranoside backbone can be recognized by carbohydrate-binding proteins . These interactions can modulate various biological processes, including enzyme activity and cellular signaling pathways .
相似化合物的比较
Similar Compounds
2-(2-chloroethoxy)ethanol: A simpler compound with similar chloroethoxy functionality.
2-(2-chloroethoxy)ethyl acetate: Another related compound with an acetate group instead of the glucopyranoside backbone.
2-(2-chloroethoxy)acetic acid: A compound with a carboxylic acid group, used in different applications.
Uniqueness
2-(2-chloroethoxy)ethyl 2-(acetylamino)-2-deoxy-beta-D-glucopyranoside is unique due to its combination of a glucopyranoside backbone with chloroethoxy and acetylamino substituents. This structure imparts specific chemical and biological properties that are not found in simpler related compounds .
属性
CAS 编号 |
244267-45-6 |
|---|---|
分子式 |
C12H22ClNO7 |
分子量 |
327.76 g/mol |
IUPAC 名称 |
N-[(2R,3R,4R,5S,6R)-2-[2-(2-chloroethoxy)ethoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C12H22ClNO7/c1-7(16)14-9-11(18)10(17)8(6-15)21-12(9)20-5-4-19-3-2-13/h8-12,15,17-18H,2-6H2,1H3,(H,14,16)/t8-,9-,10-,11-,12-/m1/s1 |
InChI 键 |
WFEKKWDRJPGTBV-LZQZFOIKSA-N |
手性 SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCCOCCCl)CO)O)O |
规范 SMILES |
CC(=O)NC1C(C(C(OC1OCCOCCCl)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


methanone](/img/structure/B14143115.png)
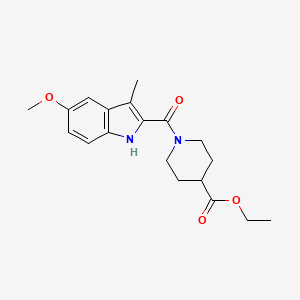
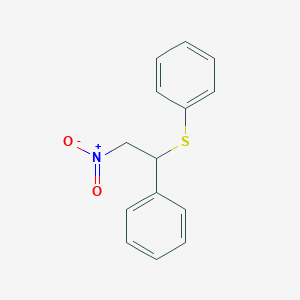
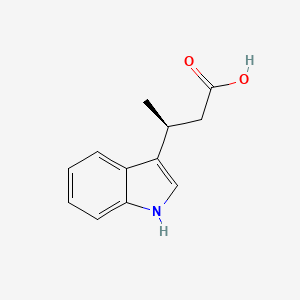
![N~1~-[2-(Pyridin-4-yl)propyl]ethane-1,2-diamine](/img/structure/B14143142.png)
![5-[(2-methoxynaphthalen-1-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14143143.png)
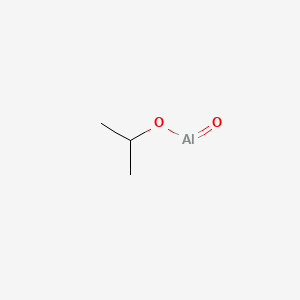
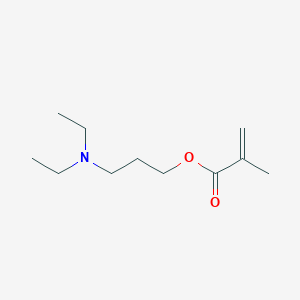
![(5E)-1-[2-(cyclohex-1-en-1-yl)ethyl]-5-{[(3,3-diphenylpropyl)amino]methylidene}-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B14143165.png)

![1-ethyl-6-methoxy-1H-benzo[d]imidazole](/img/structure/B14143173.png)
